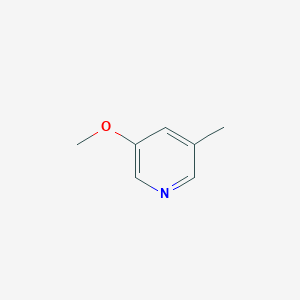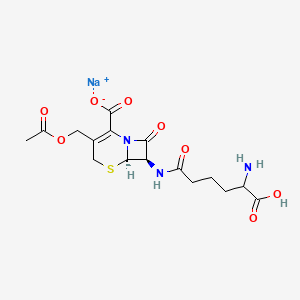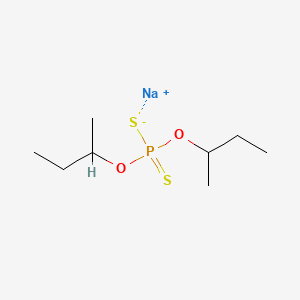
3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
Overview
Description
3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (3-PPCA-DME) is an organic compound that has been studied for its potential use in scientific research and laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 285.37 g/mol, and can be synthesized from the reaction of 3-piperidinecarboxylic acid and 1,1-dimethylethyl ester. 3-PPCA-DME has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Mechanism of Action
The mechanism of action of 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is not fully understood. However, it is believed to interact with enzymes in a manner similar to other organic compounds. Specifically, it is believed to bind to the active site of the enzyme, which prevents the enzyme from catalyzing the reaction it normally would.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester are not fully understood. However, it has been studied for its potential effects on the metabolism of phospholipids, nitric oxide production, and prostaglandin production. It is believed that 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester may inhibit the activity of phospholipase A2, nitric oxide synthase, and cyclooxygenase, which could lead to the inhibition of these processes.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been studied for its potential use as an inhibitor of phospholipase A2, nitric oxide synthase, and cyclooxygenase, which could be useful in the study of these enzymes. However, the mechanism of action of 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is not fully understood, and it is not known whether it has any significant effects on biochemical and physiological processes.
Future Directions
Potential future directions for the study of 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester include further research into its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Additionally, further research could be done to study the potential interactions of 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester with other enzymes and molecules. Additionally, further research could be done to study the potential therapeutic applications of 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester. Finally, further research could be done to study the potential toxic effects of 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester.
Scientific Research Applications
3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been studied for its potential applications in scientific research and laboratory experiments. It has been used as a substrate for the enzyme phospholipase A2, which is involved in the metabolism of phospholipids. It has also been used as an inhibitor of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide. Additionally, 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
properties
IUPAC Name |
tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-4-6-11(10-17)12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRSHVALUVNZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592840 | |
| Record name | tert-Butyl 3-(pyrimidin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182416-13-3 | |
| Record name | tert-Butyl 3-(pyrimidin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B1603580.png)









